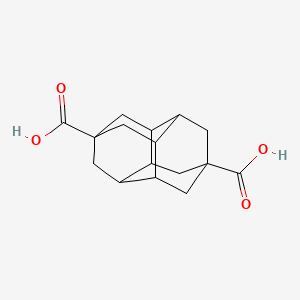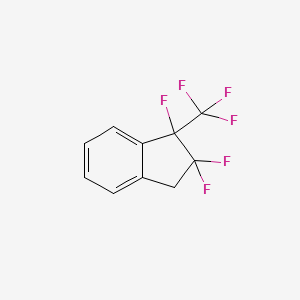
1,2,2-Trifluoro-1-(trifluoromethyl)-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Trifluoro-1-(trifluoromethyl)-2,3-dihydro-1H-indene is a fluorinated organic compound. Its unique structure, characterized by the presence of multiple fluorine atoms, makes it an interesting subject of study in various fields of chemistry and industry. The compound’s high fluorine content imparts distinct chemical and physical properties, such as increased stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trifluoro-1-(trifluoromethyl)-2,3-dihydro-1H-indene typically involves the introduction of fluorine atoms into an indene framework. One common method is the fluorination of 1-(trifluoromethyl)-2,3-dihydro-1H-indene using fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the fluorination process.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trifluoro-1-(trifluoromethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like amines or thiols replace fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1,2,2-Trifluoro-1-(trifluoromethyl)-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule due to its stability and resistance to metabolic degradation.
Medicine: Explored for use in pharmaceuticals, particularly in the development of drugs that require high metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 1,2,2-Trifluoro-1-(trifluoromethyl)-2,3-dihydro-1H-indene largely depends on its application. In biological systems, the compound’s fluorine atoms can interact with various molecular targets, such as enzymes or receptors, altering their activity. The high electronegativity of fluorine can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
1,1,2-Trichloro-1,2,2-trifluoroethane: A chlorofluorocarbon with similar fluorine content but different chemical properties and applications.
1,1,2,2-Tetrafluoroethane: Another fluorinated compound used primarily as a refrigerant.
Uniqueness
1,2,2-Trifluoro-1-(trifluoromethyl)-2,3-dihydro-1H-indene stands out due to its indene backbone, which provides a unique structural framework for further functionalization. Its high fluorine content also imparts exceptional stability and resistance to chemical and thermal degradation, making it suitable for a wide range of applications.
Properties
CAS No. |
52922-93-7 |
|---|---|
Molecular Formula |
C10H6F6 |
Molecular Weight |
240.14 g/mol |
IUPAC Name |
2,2,3-trifluoro-3-(trifluoromethyl)-1H-indene |
InChI |
InChI=1S/C10H6F6/c11-8(12)5-6-3-1-2-4-7(6)9(8,13)10(14,15)16/h1-4H,5H2 |
InChI Key |
WGBGMKGRXYLSKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C1(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


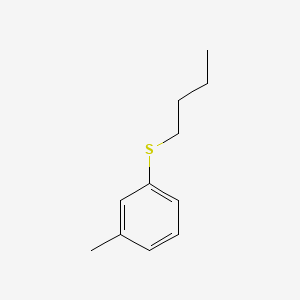


![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
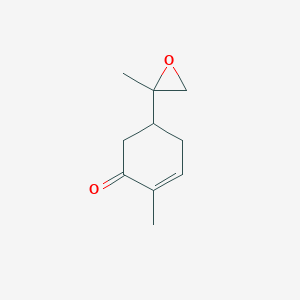
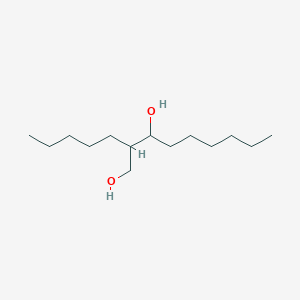
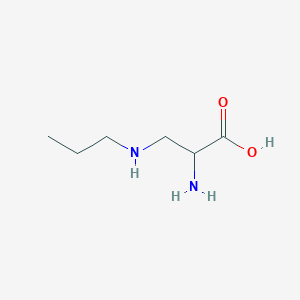
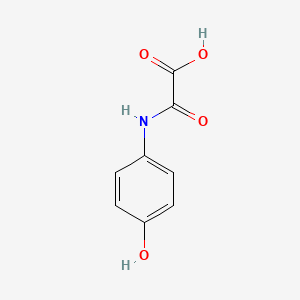
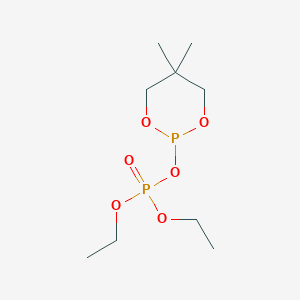
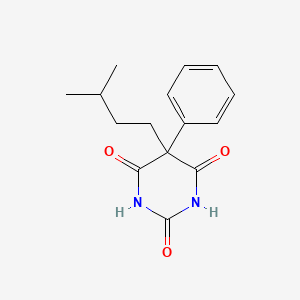
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
